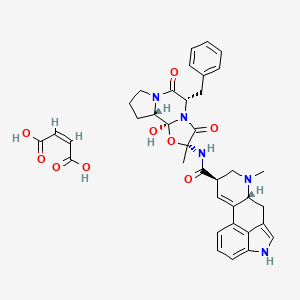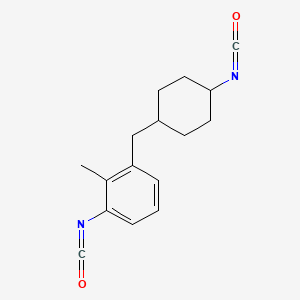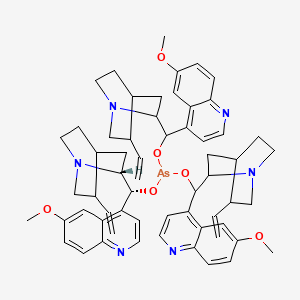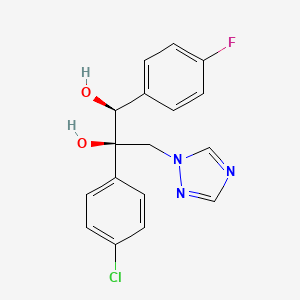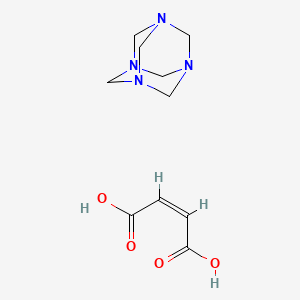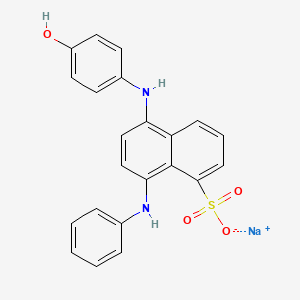
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)xanthen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)xanthen-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its naphthoxanthenone core, which is substituted with methoxy and phenyl groups. Its molecular formula is C26H16O3, and it has a molecular weight of 376.40344 g/mol .
Vorbereitungsmethoden
The synthesis of 1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)xanthen-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalene derivatives with appropriate phenyl and methoxy substituents under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require specific temperature and pressure settings to achieve the desired product .
Photochemical reactions have also been explored for the synthesis of related compounds, suggesting potential alternative methods for industrial production .
Analyse Chemischer Reaktionen
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)xanthen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)xanthen-3-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)xanthen-3-one involves its interaction with molecular targets through its aromatic and carbonyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)xanthen-3-one include:
3-Methoxy-2-phenyl-1H-naphtho(2,1,8-mna)thioxanthen-1-one: This compound has a similar core structure but includes a sulfur atom, which can alter its chemical properties and reactivity.
1H,3H-Naphthol(1,8-cd)pyran-1,3dione,6-methoxy-: Another structurally related compound with different substituents that affect its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
34446-34-9 |
|---|---|
Molekularformel |
C26H16O3 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
15-methoxy-14-phenyl-8-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,14,16(20),17-nonaen-13-one |
InChI |
InChI=1S/C26H16O3/c1-28-26-19-12-11-17-16-9-5-6-10-20(16)29-21-14-13-18(23(19)24(17)21)25(27)22(26)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI-Schlüssel |
IHKXTWLMAYXHLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=CC=C3C4=C(C=CC1=C24)C5=CC=CC=C5O3)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


